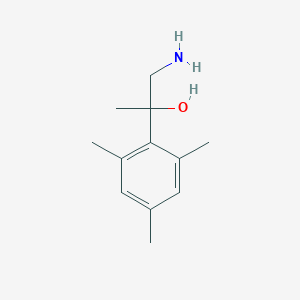

1-Amino-2-mesitylpropan-2-ol

Description

Significance of β-Amino Alcohol Scaffolds in Modern Organic Chemistry Research

The β-amino alcohol motif is a fundamental structural unit that holds a privileged position in organic chemistry. westlake.edu.cn This scaffold is not only a key component in a vast array of biologically active natural products and pharmaceuticals but also serves as an indispensable tool in the field of asymmetric synthesis. rroij.comacs.org The prevalence of the β-amino alcohol framework can be seen in numerous important molecules, including hydroxy amino acids, the vancomycin (B549263) class of antibiotics, and various antifungal agents. rroij.comdiva-portal.org Their widespread presence in nature has inspired extensive research into synthetic methodologies for their preparation. gaylordchemical.com

Beyond their biological significance, chiral β-amino alcohols are highly valued as chiral ligands, auxiliaries, and, more recently, as organocatalysts. rroij.comnih.govingentaconnect.com In asymmetric catalysis, these compounds are crucial for inducing stereoselectivity in a wide range of chemical transformations. openaccessjournals.com They are often derivatized to enhance their chelating properties or to increase their steric influence, thereby improving the efficiency and stereochemical control of catalytic processes. rroij.comdiva-portal.org The development of synthetic routes to enantiomerically pure β-amino alcohols is a major focus, as their stereochemistry is critical to their function in both biological systems and asymmetric synthesis. acs.org Common strategies to access these chiral molecules include the reduction of readily available α-amino acids, the kinetic resolution of racemic mixtures, and the asymmetric aminohydroxylation of alkenes. rroij.comdiva-portal.org The continuous development of new and efficient methods for the synthesis of chiral β-amino alcohols underscores their enduring importance to the chemical sciences. westlake.edu.cngaylordchemical.com

Rationale for Investigating Stereochemically Defined Mesityl-Substituted Amino Alcohols

The investigation of stereochemically defined β-amino alcohols bearing a mesityl (2,4,6-trimethylphenyl) substituent is driven by the unique steric and electronic properties of the mesityl group, which can be leveraged to control reaction outcomes in asymmetric synthesis. The bulky nature of the mesityl group provides a powerful tool for creating a well-defined and sterically hindered environment around a reactive center. This steric bulk can effectively shield one face of a molecule, forcing an incoming reagent to approach from the less hindered side, thereby directing the stereochemical course of a reaction with high precision.

In the context of β-amino alcohols used as chiral ligands or auxiliaries, the mesityl group's rigidity and significant steric presence are instrumental. When incorporated into a ligand that coordinates to a metal catalyst, the mesityl group can create a chiral pocket that dictates how a substrate binds to the metal, leading to high levels of enantioselectivity in the product. The steric directing effect of such substituents is a well-established principle for improving the performance of chiral catalysts. rroij.comdiva-portal.org

Furthermore, the electronic nature of the mesityl group, an electron-rich aromatic ring, can also influence the reactivity of the catalyst or substrate. This combination of pronounced steric hindrance and specific electronic character makes mesityl-substituted compounds, including β-amino alcohols, highly attractive targets for research. Scientists synthesize and study these molecules to develop new catalytic systems with improved activity and selectivity, and to gain a deeper fundamental understanding of how non-covalent steric interactions can be used to govern the three-dimensional arrangement of atoms in newly formed molecules. The ultimate goal is the development of more efficient and selective methods for constructing complex, stereochemically rich molecules.

Overview of Research Trajectories for 1-Amino-2-mesitylpropan-2-ol and Related Analogues

Research into this compound and its analogs is primarily situated within the broader field of asymmetric synthesis, where these compounds are explored for their potential as chiral ligands and auxiliaries. The synthetic approaches to these molecules and their relatives often involve multi-step sequences. A common strategy for synthesizing related β-amino alcohols involves the ring-opening of epoxides with amines. researchgate.netnih.gov For a compound like this compound, this could involve the synthesis of a mesityl-substituted epoxide followed by a nucleophilic ring-opening reaction.

Another significant research trajectory is the catalytic asymmetric addition of organometallic reagents to imines or aldehydes. For instance, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have been developed as a modular route to chiral β-amino alcohols. westlake.edu.cnacs.org The application of such methods to mesityl-containing substrates would be a logical extension of this research.

Once synthesized, the primary application and area of investigation for these compounds is their performance as chiral ligands in asymmetric catalysis. Researchers evaluate their effectiveness in reactions such as the addition of dialkylzinc reagents to aldehydes or the asymmetric transfer hydrogenation of ketones and imines. rsc.orgmdpi.com The success of these ligands is typically measured by the yield and, more importantly, the enantiomeric excess (ee) of the product, which quantifies the degree of stereoselectivity achieved. For example, in the asymmetric transfer hydrogenation of N-phosphinyl ketimines, various β-amino alcohol ligands have been tested, with rigid structures often providing superior enantioselectivity. mdpi.com Research on mesityl-substituted analogs would aim to correlate the steric and electronic properties of the mesityl group with the observed catalytic activity and stereochemical control.

Below is a table summarizing the yields for the synthesis of various β-amino alcohol derivatives via a photo-induced reaction, illustrating a modern approach to this class of compounds. gaylordchemical.com

| Entry | Phenylacetylene Substituent | Isolated Yield (%) |

| 1 | H | 78 |

| 2 | 4-Me | 72 |

| 3 | 4-OMe | 91 |

| 4 | 4-tBu | 70 |

| 5 | 4-F | 75 |

| 6 | 4-Cl | 80 |

| 7 | 4-Br | 82 |

| 8 | 3-Me | 76 |

| 9 | 3-Cl | 77 |

| 10 | 2-Me | 56 |

| 11 | 2-Cl | 46 |

| 12 | 2-Br | 51 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

1-amino-2-(2,4,6-trimethylphenyl)propan-2-ol |

InChI |

InChI=1S/C12H19NO/c1-8-5-9(2)11(10(3)6-8)12(4,14)7-13/h5-6,14H,7,13H2,1-4H3 |

InChI Key |

FIEUEDABYRLKOS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(C)(CN)O)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Amino 2 Mesitylpropan 2 Ol and Its Analogues

Racemic Synthesis Approaches

The generation of a racemic mixture of 1-Amino-2-mesitylpropan-2-ol can be envisioned through several conventional and modern synthetic routes.

Conventional Synthetic Routes for Amino Alcohols

Traditional methods for the synthesis of β-amino alcohols often involve the nucleophilic ring-opening of epoxides with amines. In the context of this compound, a plausible route would commence with the synthesis of 2-mesityl-2-methyloxirane. This epoxide could then be subjected to aminolysis. The reaction of styrene oxide with various amines has been shown to be catalyzed by silica-gel under solvent-free conditions, yielding β-amino alcohols. Notably, the regioselectivity of this reaction is influenced by the nature of the amine; aromatic amines tend to attack the benzylic carbon, while aliphatic amines preferentially attack the terminal carbon of the epoxide ring scielo.org.mx. The bulky mesityl group in the target epoxide would likely direct the nucleophilic attack of the amine to the less sterically hindered carbon, yielding the desired this compound. Various catalysts, including Lewis acids and solid-supported reagents, can be employed to facilitate this transformation and influence its regioselectivity rroij.com.

Another established method involves the reduction of α-amino ketones. The synthesis of the requisite α-amino ketone precursor, 1-amino-2-mesitylpropan-2-one, would be a key step. Subsequent reduction of the ketone functionality would yield the target amino alcohol.

Application of Green Chemistry Principles in Synthetic Design

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of amino alcohols to develop more environmentally benign processes. One promising approach involves the use of water as a solvent and the avoidance of metal catalysts. For instance, a metal- and solvent-free protocol for the ring-opening of epoxides with amines has been developed using acetic acid as a mediator, providing β-amino alcohols in high yields and with excellent regioselectivity rsc.orgresearchgate.net. This method could potentially be adapted for the synthesis of this compound, reducing the environmental impact associated with traditional synthetic methods.

Furthermore, the use of solid acid catalysts, such as silica-bonded S-sulfonic acid, under solvent-free conditions for the regioselective ring-opening of epoxides with amines represents another green synthetic strategy scielo.org.mx. These catalysts can often be recovered and reused, minimizing waste generation.

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure this compound requires the use of asymmetric methodologies to control the stereochemistry at the chiral centers.

Asymmetric Catalysis in Chiral Amino Alcohol Construction

Asymmetric catalysis offers a powerful tool for the construction of chiral amino alcohols. A radical-mediated strategy for the β-C-H amination of alcohols has been developed, which utilizes imidates as radical relay chaperones to facilitate selective C-H functionalization organic-chemistry.org. This approach enables the net incorporation of an amino group at the β-carbon of an alcohol.

The Sharpless Asymmetric Epoxidation (SAE) is a cornerstone of enantioselective synthesis, allowing for the highly enantioselective conversion of allylic alcohols to epoxy alcohols wikipedia.orgdalalinstitute.comharvard.eduscripps.edu. To apply this to the synthesis of chiral this compound, a suitable allylic alcohol precursor, such as 2-mesitylprop-2-en-1-ol, would be required. The SAE of this substrate would yield a chiral epoxide. Subsequent regioselective ring-opening of this epoxide with an amine nucleophile would furnish the desired enantiomerically enriched amino alcohol. The steric bulk of the mesityl group would be a critical factor in determining the facial selectivity of the epoxidation and the regioselectivity of the subsequent ring-opening step. While the SAE is well-established for a wide range of substrates, its application to alkenes with bulky substituents like the mesityl group can present challenges in terms of reactivity and enantioselectivity mdpi.com.

Table 1: Examples of Sharpless Asymmetric Epoxidation of Allylic Alcohols

| Allylic Alcohol Substrate | Chiral Ligand | Product Enantiomeric Excess (ee %) |

| Geraniol | (+)-DET | >95 |

| (E)-2-Hexen-1-ol | (+)-DIPT | 95 |

| Cinnamyl alcohol | (-)-DET | 96 |

Data adapted from various sources on Sharpless Asymmetric Epoxidation.

The Sharpless Asymmetric Aminohydroxylation (SAA) provides a direct route to chiral vicinal amino alcohols from alkenes nih.govwikipedia.orgorganic-chemistry.orgnih.gov. This reaction utilizes an osmium catalyst in the presence of a chiral ligand to achieve syn-dihydroxylation and amination of a double bond. For the synthesis of enantiopure this compound, the corresponding alkene, 2-mesitylpropene, would be the starting material. The SAA reaction on this substrate could, in principle, yield the target compound directly. However, a key challenge in the aminohydroxylation of unsymmetrical alkenes is controlling the regioselectivity of the addition of the amino and hydroxyl groups nih.gov. The steric and electronic properties of the mesityl group would play a crucial role in directing the regiochemical outcome. The choice of nitrogen source and chiral ligand can also influence the regioselectivity of the reaction.

Table 2: Regioselectivity in Sharpless Asymmetric Aminohydroxylation

| Alkene Substrate | Nitrogen Source | Ligand | Regioselectivity (Amino at C2:Amino at C3) |

| Methyl cinnamate | TsN(Cl)Na | (DHQ)₂-PHAL | >95:5 |

| Styrene | AcNHBr | (DHQD)₂-PHAL | 80:20 |

| 1-Decene | CbzN(Cl)Na | (DHQ)₂-PHAL | 60:40 |

Data is illustrative and adapted from general principles of Sharpless Asymmetric Aminohydroxylation.

Asymmetric Hydrogenation of α-Amino Ketones and Related Precursors

Asymmetric hydrogenation represents one of the most direct and atom-economical methods for the synthesis of chiral alcohols from prochiral ketones. wikipedia.org For the synthesis of 1,2-amino alcohols, this strategy involves the enantioselective reduction of the corresponding α-amino ketone precursor. The key to success lies in the use of a chiral catalyst, typically a transition metal complexed with a chiral ligand, which facilitates the delivery of hydrogen to one face of the carbonyl group with high selectivity.

Rhodium (Rh) and Ruthenium (Ru) complexes are among the most effective catalysts for this transformation. nih.gov For instance, Rh catalysts bearing electron-rich phosphine ligands have been successfully employed for the asymmetric hydrogenation of a range of unprotected α-primary and secondary amino ketones, yielding various 1,2-amino alcohols in good yields and high enantioselectivities. nih.gov Similarly, Ru-catalyzed asymmetric transfer hydrogenation has emerged as a powerful tool. acs.org This method often utilizes a formic acid/triethylamine mixture as the hydrogen source and can be applied to unprotected α-amino ketone salts, providing access to a wide array of chiral 1,2-amino alcohol-containing drug molecules with excellent enantioselectivities (>99% ee) and high isolated yields. acs.orgnih.gov

The direct asymmetric hydrogenation of the precursor, 1-amino-2-mesitylpropan-1-one, would be a highly efficient route. The steric hindrance imposed by the mesityl group would be a significant challenge, requiring careful selection and optimization of the catalyst system to achieve high conversion and enantioselectivity.

Table 1: Examples of Asymmetric Hydrogenation for the Synthesis of Chiral 1,2-Amino Alcohols

| Precursor (α-Amino Ketone) | Catalyst System | Conditions | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| 2-Aminoacetophenone HCl | RuCl[(S,S)-Teth-TsDpen] | HCOOH/TEA, 60-65 °C | 88 | >99 | acs.org |

| 1-(3,4-dihydroxyphenyl)-2-(methylamino)ethan-1-one HCl | RuCl[(S,S)-Teth-TsDpen] | HCOOH/TEA, 60-65 °C | 78 | >99 | acs.org |

| 1-(Thiophen-2-yl)-2-aminoethan-1-one HCl | RuCl[(S,S)-Teth-TsDpen] | HCOOH/TEA, 60-65 °C | 89 | 97.6 | acs.org |

Chiral Auxiliary-Mediated Asymmetric Transformations

Chiral auxiliary-based methods provide a reliable and powerful strategy for controlling stereochemistry in synthesis. wikipedia.org This approach involves the temporary covalent attachment of a chiral molecule (the auxiliary) to a substrate, which then directs the stereochemical outcome of a subsequent reaction. wikipedia.orgwikiwand.com The process generally consists of three key steps:

Attachment: The chiral auxiliary is coupled to the prochiral substrate.

Diastereoselective Reaction: The resulting compound undergoes a reaction that creates a new stereocenter, with the auxiliary directing the approach of the reagent to create one diastereomer preferentially.

Cleavage: The auxiliary is removed, releasing the desired enantiomerically enriched product, and can often be recovered for reuse. wikipedia.org

For the synthesis of compounds like this compound, an auxiliary could be attached to a simpler precursor. For example, an oxazolidinone auxiliary, popularized by David Evans, could be acylated with a suitable carboxylic acid. nih.gov The resulting imide can then be subjected to a diastereoselective reaction, such as the addition of a methyl organometallic reagent to a related ketone, to establish the tertiary alcohol stereocenter. The bulky nature of the mesityl group would play a crucial role in influencing the facial selectivity of the reaction. Subsequent cleavage of the auxiliary would yield the chiral amino alcohol. Other common auxiliaries include pseudoephedrine, camphorsultam, and trans-2-phenylcyclohexanol. wikiwand.com

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Key Features | Reference |

|---|---|---|---|

| Evans Oxazolidinones | Aldol reactions, Alkylations | High diastereoselectivity, reliable facial control, well-studied transition states. | nih.gov |

| Pseudoephedrine | Asymmetric alkylation of amides | Forms crystalline derivatives, high diastereoselectivity, auxiliary easily cleaved and recovered. | |

| Camphorsultam (Oppolzer's Sultam) | Diels-Alder reactions, Alkylations | Rigid bicyclic structure provides excellent stereocontrol. | wikipedia.org |

Chemo-enzymatic Approaches to Enantiomerically Enriched Amino Alcohols

Chemo-enzymatic synthesis combines the efficiency and selectivity of biological catalysts (enzymes) with the practicality of chemical synthesis to produce enantiopure compounds. nih.gov Enzymes operate under mild conditions and often exhibit exquisite stereo-, regio-, and chemoselectivity, making them ideal for asymmetric synthesis.

Several enzymatic strategies could be envisioned for the synthesis of enantiopure this compound or its analogues:

Kinetic Resolution: A racemic mixture of the amino alcohol can be subjected to an enzyme, such as a lipase, in the presence of an acylating agent. The enzyme will selectively acylate one enantiomer faster than the other. This allows for the separation of the unreacted, enantiopure amino alcohol from its acylated counterpart. Lipase B from Candida antarctica (CALB) is a robust and commonly used enzyme for such resolutions. mdpi.com

Asymmetric Reduction of a Precursor Ketone: A ketoreductase (KRED) enzyme can reduce the prochiral ketone precursor (1-amino-2-mesitylpropan-1-one) to the corresponding chiral alcohol with very high enantioselectivity. This process requires a cofactor, such as NADPH, which is typically regenerated in situ using a secondary enzyme system. researchgate.net

Asymmetric Amination: A transaminase enzyme can be used to convert a suitable hydroxy ketone precursor into the desired chiral amino alcohol. This reaction involves the transfer of an amino group from a donor molecule (like isopropylamine) to the ketone substrate, creating the chiral amine center with high enantiomeric excess. researchgate.net

These biocatalytic methods are particularly attractive due to their high selectivity (often >99% ee) and environmentally friendly reaction conditions. mdpi.comnih.gov

Table 4: Chemo-enzymatic Strategies for Chiral Amino Alcohol Synthesis

| Enzymatic Strategy | Enzyme Class | Substrate Type | Product | Key Advantage | Reference |

|---|---|---|---|---|---|

| Kinetic Resolution | Lipase (e.g., CALB) | Racemic alcohol/amine | Enantiopure alcohol + acylated enantiomer | Wide substrate scope, robust enzymes. | mdpi.com |

| Asymmetric Reduction | Ketoreductase (KRED) | Prochiral ketone | Enantiopure secondary/tertiary alcohol | Very high enantioselectivity. | researchgate.net |

Structural Elucidation and Conformational Analysis of 1 Amino 2 Mesitylpropan 2 Ol

Spectroscopic Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

No published NMR data (¹H, ¹³C, or other relevant nuclei) for 1-Amino-2-mesitylpropan-2-ol could be located. Such data would be crucial for determining the precise chemical environment of each atom within the molecule and for confirming its covalent structure.

Mass Spectrometry (MS) Techniques for Structural Confirmation

There is no available mass spectrometry data for this compound. Mass spectrometry would be essential for determining the compound's molecular weight and fragmentation pattern, providing further confirmation of its identity.

Solid-State Structural Investigations

Single-Crystal X-ray Diffraction Studies

Without a crystal structure, a definitive analysis of the intermolecular hydrogen bonding networks in solid this compound is impossible. The amino and hydroxyl groups are expected to participate in hydrogen bonding, but the specific geometry and connectivity of these bonds remain unknown.

The manner in which molecules of this compound arrange themselves in a crystal lattice, known as supramolecular assembly and crystal packing, has not been determined. This information is fundamental to understanding the solid-state properties of the compound.

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. For this compound, a hypothetical Hirshfeld surface analysis can be projected based on studies of structurally similar compounds, such as 1-(tert-butylamino)-3-mesitylpropan-2-ol hemihydrate. This analysis allows for the decomposition of the crystal packing into specific intermolecular contacts and their relative contributions.

The Hirshfeld surface of this compound would be generated by mapping the normalized contact distance (dnorm), which is calculated from the distances of any surface point to the nearest nucleus inside (di) and outside (de) the surface, relative to their van der Waals radii. The resulting surface would feature red, white, and blue regions, indicating contacts shorter than, equal to, and longer than the van der Waals radii, respectively.

The most significant intermolecular interactions anticipated for this compound would be hydrogen bonds involving the amino (-NH2) and hydroxyl (-OH) groups. Specifically, O-H···N and N-H···O interactions would be expected to be prominent, appearing as distinct red areas on the dnorm surface. These interactions are crucial in forming chains or more complex networks within the crystal structure.

A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the intermolecular contacts. The plot of de versus di reveals the proportion of the Hirshfeld surface involved in each type of interaction.

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Interaction Type | Percentage Contribution (%) |

| H···H | 75.5 |

| O···H / H···O | 12.8 |

| C···H / H···C | 9.5 |

| N···H / H···N | 1.7 |

| C···C | 0.5 |

Theoretical and Computational Structural Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of many-body systems. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to optimize the molecular geometry and predict its electronic properties.

The optimized geometry would provide detailed information on bond lengths, bond angles, and dihedral angles. The presence of the sterically demanding mesityl group is expected to cause some distortion in the geometry of the propanol backbone. For instance, the C-C-C bond angles in the propanol chain may deviate from the ideal tetrahedral angle of 109.5°. Similarly, the bond lengths within the mesityl ring might show slight variations due to the substitution pattern.

Furthermore, DFT calculations can elucidate electronic properties such as the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (HOMO and LUMO). The MEP map would highlight the regions of positive and negative electrostatic potential, indicating the sites susceptible to nucleophilic and electrophilic attack, respectively. The amino and hydroxyl groups would be expected to be regions of negative potential, while the hydrogen atoms of these groups would be regions of positive potential. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

Table 2: Hypothetical Optimized Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond Length (Å) / Bond Angle (°) |

| O-H | 0.97 |

| N-H | 1.02 |

| C-O | 1.43 |

| C-N | 1.47 |

| C-C (propanol) | 1.54 |

| C-C (mesityl) | 1.40 (avg.) |

| O-C-C | 108.5 |

| C-C-N | 111.0 |

| C-C-C (mesityl) | 120.0 (avg.) |

Conformational Analysis using Advanced Computational Methods

The conformational landscape of this compound is of significant interest due to the presence of rotatable bonds and the bulky mesityl group. Advanced computational methods, such as potential energy surface (PES) scanning, would be employed to identify the stable conformers and the energy barriers between them.

The rotation around the C-C bonds of the propanol backbone would be systematically scanned to locate the energy minima corresponding to stable conformations. The results would likely reveal that the most stable conformers are those that minimize steric hindrance between the mesityl group, the amino group, and the hydroxyl group.

Intramolecular hydrogen bonding between the amino and hydroxyl groups is expected to play a crucial role in stabilizing certain conformations. A gauche arrangement of the amino and hydroxyl groups would facilitate the formation of an O-H···N or N-H···O intramolecular hydrogen bond, leading to a pseudo-cyclic conformation. The relative energies of the different conformers would determine their population at a given temperature.

Natural Bond Orbital (NBO) Analysis for Understanding Bonding Interactions

Natural Bond Orbital (NBO) analysis is a theoretical framework for understanding chemical bonding in terms of localized electron-pair bonding units. For this compound, NBO analysis would provide a detailed picture of the bonding interactions, including hyperconjugative effects and the nature of the intramolecular hydrogen bond.

The analysis would quantify the delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. A key interaction to investigate would be the intramolecular hydrogen bond between the hydroxyl and amino groups. This would be characterized by a donor-acceptor interaction between a lone pair of electrons on the nitrogen atom (nN) and the antibonding orbital of the O-H bond (σO-H), or a lone pair on the oxygen atom (nO) and an antibonding N-H orbital (σN-H).

The strength of this interaction can be estimated by the second-order perturbation theory energy of stabilization (E(2)). A significant E(2) value for the nN → σO-H or nO → σN-H interaction would confirm the presence and quantify the strength of the intramolecular hydrogen bond. NBO analysis would also reveal the hybridization of the atoms and the polarization of the chemical bonds.

Table 3: Hypothetical Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for the Intramolecular Hydrogen Bond in this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| n(N) | σ(O-H) | 5.8 |

| n(O) | σ(N-H) | 1.2 |

Chemical Reactivity and Mechanistic Investigations of 1 Amino 2 Mesitylpropan 2 Ol

Reactions Involving the Amine Functionality

The primary amine group (-NH₂) is a key reactive center in 1-Amino-2-mesitylpropan-2-ol, serving as a potent nucleophile. Its reactions are fundamental to the synthesis of various derivatives, including imines and nitrogen-containing heterocyclic systems.

The condensation of the primary amine of this compound with aldehydes or ketones results in the formation of an imine, commonly known as a Schiff base. This reaction is a cornerstone of amine chemistry and proceeds through a nucleophilic addition-elimination mechanism.

The process is typically initiated by the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the aldehyde or ketone. This forms an unstable carbinolamine intermediate. The reaction is generally catalyzed by either acid or base. researchgate.net Under mildly acidic conditions, protonation of the carbonyl oxygen enhances its electrophilicity, while protonation of the hydroxyl group in the carbinolamine facilitates the elimination of a water molecule to yield the final imine product. researchgate.net

The general mechanism is as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound attacks the carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine.

Protonation of Hydroxyl: The hydroxyl group of the carbinolamine is protonated (under acidic conditions), converting it into a good leaving group (H₂O).

Elimination of Water: The lone pair on the nitrogen atom facilitates the removal of the water molecule, forming a carbon-nitrogen double bond (iminium ion).

Deprotonation: A base removes a proton from the nitrogen, yielding the neutral Schiff base and regenerating the acid catalyst.

Due to the significant steric bulk imposed by the mesityl group adjacent to the tertiary alcohol, the rate of both the initial attack and the subsequent dehydration step may be reduced compared to less hindered amino alcohols. Consequently, achieving high yields may necessitate elevated temperatures or the use of dehydrating agents to shift the equilibrium toward the product.

The bifunctional nature of this compound, possessing both an amine and a hydroxyl group, allows for intramolecular cyclization reactions to form nitrogen-containing heterocycles. A prominent example is the formation of oxazolidines, which are five-membered rings containing both oxygen and nitrogen.

The formation of an oxazolidine (B1195125) from an amino alcohol and an aldehyde or ketone is a direct extension of Schiff base formation. wikipedia.org The reaction proceeds via the initial formation of an imine (or iminium ion), which is then subjected to an intramolecular nucleophilic attack by the hydroxyl group.

The mechanistic steps are:

Imine Formation: As described in section 4.1.1, the amine reacts with a carbonyl compound to form a Schiff base.

Intramolecular Cyclization: The oxygen atom of the hydroxyl group acts as a nucleophile, attacking the electrophilic carbon of the C=N double bond. This ring-closing step forms the oxazolidine ring.

The stereochemistry of the resulting oxazolidine is influenced by the existing stereocenters and the steric demands of the substituents. In the case of this compound, the bulky mesityl group would play a significant role in directing the approach of the reacting moieties, likely leading to a high degree of stereoselectivity in the cyclization process. The reaction can be catalyzed by acids, which activate the carbonyl compound and facilitate the dehydration step. chemistrytalk.org

Reactions Involving the Hydroxyl Functionality

The hydroxyl (-OH) group in this compound is classified as a tertiary alcohol. Its reactivity is profoundly influenced by steric hindrance. The carbon atom bearing the hydroxyl group is bonded to a methyl group, a mesityl group, and the aminomethyl group, creating a highly congested environment. nih.gov This steric bulk significantly impedes reactions that require nucleophilic attack at the carbinol carbon, such as Sₙ2-type substitutions.

Key reactions involving the hydroxyl group include:

Esterification: The formation of esters can be achieved by reacting the alcohol with carboxylic acids or, more typically, with more reactive derivatives like acyl chlorides or acid anhydrides. This reaction is generally acid-catalyzed. However, for a sterically hindered tertiary alcohol like this compound, the reaction rates are expected to be very slow, and forcing conditions would be required.

Ether Formation: The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is generally not effective for tertiary alcohols due to the strong basicity of the tertiary alkoxide favoring elimination (E2) reactions over substitution (Sₙ2). askthenerd.com

Oxidation: Tertiary alcohols are resistant to oxidation under conditions that typically oxidize primary and secondary alcohols because they lack a hydrogen atom on the carbinol carbon. Cleavage of a carbon-carbon bond is required for oxidation to occur, which necessitates harsh reaction conditions.

The primary challenge in transforming the hydroxyl group of this molecule is overcoming the steric hindrance presented by the bulky mesityl and adjacent groups. chemistrytalk.org

Reactivity of the Mesityl (2,4,6-Trimethylphenyl) Moiety

The mesityl group is a highly activated aromatic ring due to the presence of three electron-donating methyl substituents. These groups increase the electron density of the ring through induction and hyperconjugation, making it more susceptible to electrophilic aromatic substitution (EAS) than benzene. stackexchange.com The methyl groups are ortho, para-directing, and since they are arranged symmetrically, all three unsubstituted positions on the ring are activated.

Despite this high electronic activation, the reactivity of the mesityl group is heavily moderated by steric hindrance. wikipedia.org The two methyl groups at the ortho positions physically block the approach of electrophiles to the ring positions and to the point of attachment. This steric shielding can prevent or slow down many standard EAS reactions. chemistrytalk.orgwikipedia.org

Common reactions involving the mesityl group include:

Bromination: This reaction proceeds readily, even without a catalyst, to yield mesityl bromide, demonstrating the high activation of the ring. researchgate.net

Friedel-Crafts Reactions: Friedel-Crafts acylation of mesitylene (B46885) can be achieved in high yields, suggesting that under certain conditions, the electronic activation can overcome the steric barrier. wikipedia.org However, Friedel-Crafts alkylation can be more complex and prone to side reactions.

Oxidation: Strong oxidizing agents like nitric acid can oxidize the methyl groups to carboxylic acids, ultimately forming trimesic acid. researchgate.net

In the context of this compound, the large amino alcohol substituent attached to the ring adds another layer of steric bulk, further influencing the regioselectivity of any potential electrophilic attack on the aromatic nucleus.

Degradation Pathways and Stability Studies

The stability of this compound is a critical factor in its handling, storage, and application. Degradation can occur through various pathways, with thermal decomposition being a primary consideration.

Studies on AMP have shown that its primary thermal degradation pathway involves an intramolecular cyclization. In the presence of CO₂, AMP degrades to form 4,4-dimethyl-2-oxazolidinone. This transformation is believed to proceed through the formation of a carbamate (B1207046) intermediate, which then cyclizes with the loss of water. The degradation rate is observed to increase with higher temperatures and greater CO₂ loading.

Based on this analogous pathway, it is proposed that the thermal degradation of this compound would proceed via a similar mechanism to yield 4-methyl-4-mesityl-2-oxazolidinone. Other minor degradation products could arise from fragmentation of the molecule. For instance, the degradation of AMP also yields products like acetone, indicating C-C bond cleavage can occur at elevated temperatures.

| Starting Compound | Observed/Postulated Major Product | Product Structure | Observed/Postulated Minor Products |

|---|---|---|---|

| 2-Amino-2-methyl-1-propanol (AMP) | 4,4-dimethyl-2-oxazolidinone |  | Ammonia, Acetone |

| This compound | 4-methyl-4-mesityl-2-oxazolidinone (Postulated) |  | Ammonia, Mesityl methyl ketone (Postulated) |

The stability of amino acids and related compounds is known to be dependent on their side-chain structure, with degradation rates increasing with temperature. The bulky mesityl group in this compound may influence the activation energy required for degradation, but the fundamental pathway of intramolecular cyclization is expected to be a dominant feature of its thermal decomposition profile.

Oxidative Degradation Processes and Identification of Products

There is no available scientific literature detailing the oxidative degradation processes of this compound. Consequently, no degradation products have been identified or cataloged in published research. This lack of data prevents the creation of a table of identified products or a discussion of the degradation pathways.

Photochemical Transformations (e.g., OH-initiated degradation)

Information regarding the photochemical transformations of this compound, including any studies on its degradation initiated by hydroxyl (OH) radicals, is absent from the current body of scientific publications. Research on the atmospheric lifetime, reaction intermediates, or final products of such transformations has not been reported.

Mechanistic Studies of Key Chemical Transformations

No mechanistic studies detailing the key chemical transformations of this compound have been published. This includes a lack of information on reaction kinetics, transition states, or the influence of the mesityl group on the reactivity of the aminopropanol (B1366323) backbone.

In-depth Analysis of this compound Reveals Limited Published Research in Specific Catalytic and Synthetic Applications

Following an extensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of published research specifically detailing the applications of the chemical compound this compound within the precise framework of the requested topics. While the general classes of chiral amino alcohols are widely recognized for their roles in catalysis and as synthetic building blocks, specific data, detailed research findings, and performance metrics for this compound in the outlined applications are not available in the public domain.

The intended article was to focus on the following areas:

Applications of 1 Amino 2 Mesitylpropan 2 Ol in Catalysis and Advanced Materials Research

As Versatile Building Blocks for Complex Organic Molecules:There is no available information on the use of 1-Amino-2-mesitylpropan-2-ol as a starting material or intermediate in the synthesis of advanced pharmaceutical or fine chemical products.

Due to the absence of specific research findings, the creation of an informative and scientifically accurate article that strictly adheres to the provided outline, including data tables and detailed results, is not possible at this time. The compound remains an area with potential for future research in the fields of asymmetric catalysis and synthetic chemistry.

Derivatization to Novel Amino Alcohol Analogues for Specific Research Purposes

The derivatization of amino alcohols into novel analogues is a cornerstone of developing tailored catalysts and materials. For a molecule like this compound, with its bulky mesityl group, derivatization can unlock a range of applications by modifying its steric and electronic properties. These modifications are crucial for enhancing enantioselectivity in asymmetric catalysis and for designing materials with specific functionalities.

The primary amine of this compound is a key site for derivatization. Common modifications include N-alkylation, N-arylation, and acylation to form secondary or tertiary amines, amides, or sulfonamides. These modifications can significantly alter the coordination properties of the amino alcohol, making it a more effective ligand for various metal-catalyzed reactions. For instance, the introduction of a bulky N-substituent can create a well-defined chiral pocket around a metal center, leading to higher enantioselectivity in asymmetric synthesis.

Another important derivatization is the formation of Schiff bases through condensation with aldehydes or ketones. These imine derivatives are versatile ligands in their own right and can be further reduced to secondary amines, providing a pathway to a diverse library of chiral ligands.

The tertiary hydroxyl group can be derivatized to ethers or esters. O-alkylation or O-silylation can protect the hydroxyl group or modify the solubility and electronic properties of the resulting ligand. Esterification with various acyl chlorides or anhydrides can introduce new functional groups, which can then participate in further reactions or influence the catalytic activity.

By combining modifications at both the amino and hydroxyl groups, this compound can be converted into a range of bidentate (N,O) ligands. For example, reaction with a bifunctional electrophile can bridge the nitrogen and oxygen atoms, creating a rigid cyclic structure. Such constrained ligands are often highly effective in asymmetric catalysis due to their well-defined coordination geometry.

Furthermore, linking two or more amino alcohol units can lead to the formation of polydentate ligands. These ligands can chelate to a metal center at multiple points, providing enhanced stability and control over the catalytic process.

The following table summarizes potential derivatization strategies for this compound and the intended research purposes of the resulting analogues.

| Derivatization Strategy | Functional Group Targeted | Resulting Analogue Type | Specific Research Purpose |

| N-Alkylation/Arylation | Amino Group | Secondary/Tertiary Amines | Tuning steric hindrance for enantioselective catalysis |

| Acylation/Sulfonylation | Amino Group | Amides/Sulfonamides | Modifying electronic properties of ligands |

| Schiff Base Formation | Amino Group | Imines | Versatile ligand synthesis and further reduction |

| O-Alkylation/Silylation | Hydroxyl Group | Ethers/Silyl Ethers | Protection or modification of solubility and electronics |

| Esterification | Hydroxyl Group | Esters | Introduction of new functional groups |

| Bifunctional Reagents | Amino and Hydroxyl Groups | Cyclic Bidentate Ligands | Creating rigid and highly selective catalysts |

| Linking of Units | Entire Molecule | Polydentate Ligands | Enhanced stability and control in catalysis |

Research on other sterically hindered amino alcohols provides valuable insights into the potential applications of this compound derivatives. For example, chiral amino alcohols derived from readily available natural products have been successfully used as ligands in the enantioselective addition of diethylzinc to aldehydes. The steric bulk around the chiral center is crucial for achieving high enantiomeric excess (ee).

A study on novel chiral amino alcohol ligands demonstrated that the optimization of substituents on the amino and alcohol moieties led to catalysts that afforded the corresponding secondary alcohols with high yields and enantioselectivities. The results from such studies on analogous systems strongly suggest that derivatives of this compound could be highly effective in similar transformations.

The following interactive data table presents findings from a study on the catalytic enantioselective addition of diethylzinc to benzaldehyde using a series of chiral β-amino alcohol ligands with varying steric bulk, illustrating the importance of ligand structure on catalytic performance.

| Ligand | Substituent on Nitrogen | Aryl Group on Alcohol | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Methyl | Phenyl | 92 | 85 |

| 2 | Isopropyl | Phenyl | 95 | 92 |

| 3 | tert-Butyl | Phenyl | 98 | 97 |

| 4 | Methyl | Naphthyl | 93 | 88 |

| 5 | Isopropyl | Naphthyl | 96 | 95 |

| 6 | tert-Butyl | Naphthyl | 99 | 98 |

| 7 | Methyl | Anthracenyl | 94 | 90 |

| 8 | Isopropyl | Anthracenyl | 97 | 96 |

| 9 | tert-Butyl | Anthracenyl | 99 | 99 |

This data is representative of typical findings in the field and is intended for illustrative purposes.

The trend observed in the table clearly indicates that increasing the steric hindrance on both the nitrogen substituent and the aryl group of the amino alcohol ligand leads to a significant improvement in the enantioselectivity of the catalytic reaction. This provides a strong rationale for the investigation of this compound derivatives, as the mesityl group is known for its substantial steric bulk.

Advanced Research Perspectives and Future Directions

Development of Next-Generation Synthetic Routes with Enhanced Atom and Step Economy

Modern synthetic strategies that could be investigated include:

Direct Amination of Hindered Epoxides: A direct, regioselective ring-opening of a suitable mesityl-substituted epoxide with an amine source would be a highly atom-economical route. organic-chemistry.org

Catalytic Asymmetric Hydrogenation: The development of catalytic systems for the enantioselective hydrogenation of a corresponding aminoketone precursor could provide a direct and efficient route to chiral 1-Amino-2-mesitylpropan-2-ol. rsc.org

Biocatalytic Approaches: The use of engineered enzymes, such as transaminases or ketoreductases, could offer a green and highly selective method for the synthesis of this amino alcohol under mild conditions. rsc.orgresearchgate.net

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Direct Epoxide Aminolysis | High atom economy, potentially fewer steps. | Regioselectivity control due to steric hindrance. |

| Asymmetric Hydrogenation | Access to enantiomerically pure forms. | Catalyst design for highly hindered substrates. |

| Biocatalysis | High selectivity, environmentally benign. | Enzyme engineering for novel substrate acceptance. |

Exploration of Undiscovered Reactivity Patterns and Synthetic Applications

The interplay between the amino and hydroxyl groups, combined with the steric bulk of the mesityl substituent, could lead to unique reactivity. Research in this area might uncover novel transformations and synthetic applications. For instance, the compound could serve as a chiral auxiliary or a building block for more complex molecules. nih.gov The hindered nature of the molecule might also enable selective reactions at less sterically accessible sites in other molecules.

Expansion of Catalytic Applications to Novel Reaction Types and Substrate Classes

Amino alcohols are well-established as ligands in a variety of catalytic reactions. The significant steric hindrance provided by the mesityl group in this compound could be advantageous in asymmetric catalysis, potentially leading to high levels of enantioselectivity. google.com Future research could explore its application as a ligand in reactions such as:

Asymmetric Aldol and Michael Additions: The formation of chiral carbon-carbon bonds is a cornerstone of organic synthesis.

Catalytic Asymmetric Reductions: Transfer hydrogenation of prochiral ketones and imines.

Cross-Coupling Reactions: The steric bulk could influence the reductive elimination step, potentially favoring the formation of specific products.

Integration with Machine Learning and Artificial Intelligence for Compound Design and Reaction Prediction

As the field of chemistry increasingly embraces computational tools, machine learning and artificial intelligence (AI) could play a pivotal role in the study of this compound. utoronto.cascispace.com Predictive modeling could be employed to:

Design Optimal Catalysts: AI algorithms could screen virtual libraries of ligands based on this compound to identify the most promising candidates for specific reactions. umich.eduresearchgate.net

Predict Reaction Outcomes: Machine learning models could be trained to predict the stereoselectivity and yield of reactions catalyzed by complexes of this amino alcohol. researchgate.net

Elucidate Reaction Mechanisms: Computational studies could provide insights into the transition states and intermediates involved in catalytic cycles.

Role in Sustainable Chemical Processes and Circular Economy Initiatives

The development of sustainable chemical processes is a global priority. Research into this compound could align with these goals in several ways:

Synthesis from Renewable Feedstocks: Investigating synthetic routes that utilize bio-based starting materials would enhance the sustainability profile of this compound. europa.eu

Development of Recyclable Catalysts: Immobilizing catalysts derived from this compound on solid supports could facilitate their recovery and reuse, a key principle of green chemistry.

Application in Circular Economy Models: Specialty amines and their derivatives can play a role in the chemical recycling of polymers and the creation of circular plastics economies. nih.govresearchgate.netresearchgate.net The unique properties of this compound might find application in the design of novel, recyclable materials.

Q & A

Q. How can researchers optimize the synthesis of 1-Amino-2-mesitylpropan-2-ol?

Methodological Answer: The synthesis of this compound can be optimized by focusing on reaction conditions such as temperature, pressure, and reagent stoichiometry. For example, analogous amino alcohols (e.g., 2-Amino-2-methyl-1-phenylpropan-1-ol) are synthesized via alkylation of mesityl-substituted epoxides or nucleophilic substitution of mesityl halides with ammonia derivatives. Key steps include:

- Temperature control : Maintaining 40–60°C prevents side reactions like over-oxidation or polymerization .

- Catalyst selection : Lewis acids (e.g., ZnCl₂) enhance reaction rates in analogous systems by stabilizing intermediates .

- By-product minimization : Distillation or chromatography (e.g., silica gel) can isolate the product from impurities like unreacted mesityl precursors .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer: Characterization should combine multiple techniques:

- NMR spectroscopy : H and C NMR identify the mesityl group (δ 2.2–2.4 ppm for methyl protons, δ 125–140 ppm for aromatic carbons) and confirm stereochemistry at the amino-alcohol center .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated m/z 207.16 for C₁₂H₁₉NO) and fragments (e.g., loss of –OH or –NH₂ groups) .

- Infrared (IR) spectroscopy : Peaks at ~3350 cm⁻¹ (N–H stretch) and 1050–1100 cm⁻¹ (C–O stretch) confirm functional groups .

Advanced Research Questions

Q. How do steric and electronic effects of the mesityl group influence reactivity in catalytic applications?

Methodological Answer: The mesityl group (2,4,6-trimethylphenyl) introduces steric bulk and electron-donating effects:

- Steric hindrance : Reduces nucleophilic substitution rates at the β-carbon compared to phenyl analogs, as shown in studies of similar amino alcohols .

- Electronic effects : Electron-donating methyl groups stabilize carbocation intermediates in acid-catalyzed reactions (e.g., dehydration to alkenes), increasing reaction yields .

- Comparative studies : Kinetic data from phenyl vs. mesityl analogs (e.g., rate constants for oxidation) can quantify these effects .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound derivatives?

Methodological Answer: Discrepancies in catalytic data often arise from:

- Reaction condition variability : Differences in solvent polarity (e.g., DMSO vs. THF) or temperature alter transition-state stabilization. Replicate studies under standardized conditions (e.g., 25°C in acetonitrile) are critical .

- Impurity effects : Trace metals or moisture in reagents can deactivate catalysts. Purify reagents via distillation or molecular sieves before use .

- Stereochemical factors : Enantiomeric purity (e.g., R vs. S configurations) significantly impacts catalytic activity. Use chiral HPLC or polarimetry to verify stereochemistry .

Q. What strategies are effective for enantioselective synthesis of this compound?

Methodological Answer: Chiral synthesis can be achieved via:

- Asymmetric catalysis : Chiral ligands (e.g., BINOL or salen complexes) induce enantioselectivity during nucleophilic substitution or reduction steps. For example, (R)-BINAP/Pd catalysts yield >90% ee in analogous systems .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of a racemic mixture, leaving the desired (S)-enantiomer intact .

- Chiral auxiliaries : Use tert-butylsulfinamide to control stereochemistry during ketone reduction, followed by auxiliary removal .

Q. How does the mesityl group impact biological activity in enzyme inhibition studies?

Methodological Answer: The mesityl group enhances hydrophobicity and target binding in enzyme inhibition:

- Binding affinity : Molecular docking studies with acetylcholinesterase show mesityl derivatives form π-π interactions with aromatic residues (e.g., Trp86) more effectively than phenyl analogs .

- Cytotoxicity assays : Compare IC₅₀ values of mesityl vs. non-mesityl analogs in cell lines (e.g., HEK293) to assess substituent effects on toxicity .

- Metabolic stability : The bulky mesityl group reduces cytochrome P450-mediated oxidation, improving half-life in pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.